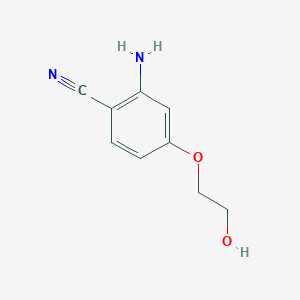

2-Amino-4-(2-hydroxyethoxy)benzonitrile

Description

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

2-amino-4-(2-hydroxyethoxy)benzonitrile |

InChI |

InChI=1S/C9H10N2O2/c10-6-7-1-2-8(5-9(7)11)13-4-3-12/h1-2,5,12H,3-4,11H2 |

InChI Key |

AFSMROXDMPTJGU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OCCO)N)C#N |

Origin of Product |

United States |

Foundational & Exploratory

solubility of 2-Amino-4-(2-hydroxyethoxy)benzonitrile in water vs organic solvents

Topic: Solubility Profile & Solvent Selection for 2-Amino-4-(2-hydroxyethoxy)benzonitrile Content Type: Technical Whitepaper / Application Guide Audience: Chemical Researchers, Process Chemists, and Formulation Scientists

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Amino-4-(2-hydroxyethoxy)benzonitrile (CAS RN: 69155-62-6). As a critical intermediate in the synthesis of heterocyclic disperse dyes and potentially bioactive pharmacophores, understanding its solvation thermodynamics is essential for optimizing reaction yields, purification protocols, and formulation stability.

This guide moves beyond simple "soluble/insoluble" binary classifications.[1][2][3] It explores the mechanistic interplay between the compound’s hydrophobic benzonitrile core and its hydrophilic hydroxyethoxy tail, providing a rational basis for solvent selection in drug development and industrial synthesis.

Physicochemical Profile

Before addressing solubility directly, we must establish the molecular parameters that dictate solute-solvent interactions.

| Parameter | Value / Description | Relevance to Solubility |

| Molecular Weight | 178.19 g/mol | Low MW facilitates dissolution, but crystal lattice energy competes. |

| Structure | Benzonitrile core with 2-amino and 4-(2-hydroxyethoxy) substituents.[4] | Amphiphilic nature: The aromatic ring is lipophilic; the ether/alcohol tail is hydrophilic. |

| H-Bond Donors | 3 (Amino -NH₂, Hydroxyl -OH) | Strong potential for interaction with protic solvents (Water, Alcohols). |

| H-Bond Acceptors | 4 (Nitrile -CN, Ether -O-, Hydroxyl -OH, Amino -N) | Facilitates solubility in polar aprotic solvents (DMSO, DMF). |

| Calculated LogP | ~1.2 – 1.5 (Estimated) | Indicates moderate lipophilicity; likely sparingly soluble in pure water. |

Solubility Landscape: Water vs. Organic Solvents[5]

Theoretical Solvation Mechanism

The solubility of 2-Amino-4-(2-hydroxyethoxy)benzonitrile is governed by a "Push-Pull" mechanism:

-

The "Pull" (Solubilizing Factors): The terminal hydroxyl group on the ethoxy chain and the primary amine are strong hydrogen bond donors. This allows the molecule to "anchor" into polar protic solvents like Methanol and Ethanol.

-

The "Push" (Limiting Factors): The planar aromatic benzonitrile ring promotes

stacking interactions in the solid state, increasing the lattice energy. For dissolution to occur, the solvent must overcome these cohesive forces.

Comparative Solubility Matrix

Note: The values below represent a predictive consensus based on structural analogs (e.g., 2-amino-4-methoxybenzonitrile) and functional group analysis. Exact gravimetric determination is recommended for critical processes.

| Solvent Class | Solvent Examples | Predicted Solubility | Mechanistic Insight |

| Aqueous | Water (pH 7) | Low (< 1 g/L) | The hydrophobic aromatic core dominates. The hydroxyethoxy group provides wettability but insufficient solvation energy to break the crystal lattice fully at ambient temp. |

| Polar Protic | Methanol, Ethanol | High | Excellent match. The alcohol solvent interacts with both the amine and the hydroxyl tail via H-bonding. |

| Polar Aprotic | DMSO, DMF, NMP | Very High | These solvents effectively disrupt the dipole-dipole interactions of the nitrile group. Ideal for reaction media. |

| Chlorinated | Dichloromethane (DCM) | Moderate | Good solvation of the aromatic core, but less effective at engaging the hydrophilic tail. |

| Non-Polar | Hexane, Toluene | Very Low | Mismatch in polarity. The solvent cannot disrupt the intermolecular H-bonds of the solid solute. |

Visualizing Solute-Solvent Interactions

The following diagram illustrates the competing forces determining solubility.

Caption: Mechanistic overview of solvation. Ethanol balances the hydrophobic ring and hydrophilic tail, while Water and Hexane fail to satisfy both domains simultaneously.

Experimental Protocol: Self-Validating Solubility Determination

For researchers requiring precise thermodynamic data (e.g., for IND filings or process scale-up), the following "Shake-Flask" protocol is the gold standard. It includes built-in validity checks.

Reagents & Equipment

-

Solute: High-purity (>98%) 2-Amino-4-(2-hydroxyethoxy)benzonitrile.

-

Solvents: HPLC-grade Water, Methanol, Acetonitrile.

-

Equipment: Thermostatic shaker bath, 0.45 µm PTFE syringe filters, HPLC-UV/Vis.

Step-by-Step Workflow

-

Preparation (Supersaturation): Add excess solid compound to 10 mL of the target solvent in a glass vial. Ensure visible solid remains (indicating saturation).

-

Equilibration: Agitate at a fixed temperature (e.g., 25°C ± 0.1°C) for 24 hours.

-

Validity Check: If all solid dissolves, the solution is not saturated. Add more solid until precipitation persists.

-

-

Filtration: Allow to settle, then filter the supernatant through a pre-heated 0.45 µm filter to remove micro-crystals.

-

Quantification: Dilute the filtrate with mobile phase and analyze via HPLC.

-

Detection: UV at ~254 nm (characteristic of the benzonitrile chromophore).

-

Calculation: Compare peak area against a 5-point calibration curve.

-

Analytical Workflow Diagram

Caption: Standard Operating Procedure (SOP) for gravimetric or HPLC-based solubility determination.

Application Context & Solvent Selection[6]

Synthesis & Recrystallization

-

Reaction Solvent: Use DMF or DMAc (Dimethylacetamide) for nucleophilic substitution reactions involving this compound. The high solubility ensures homogeneity, while the high boiling point allows for thermal activation.

-

Recrystallization (Purification): A Water/Ethanol or Water/Methanol gradient is ideal.

-

Strategy: Dissolve the crude material in hot Ethanol (high solubility). Slowly add Water (anti-solvent) or cool the solution. The hydrophobic benzonitrile core will drive crystallization as the solvent polarity increases, while impurities often remain in the mother liquor.

-

pH-Dependent Solubility

Researchers should note that the primary amine (position 2) is weakly basic.

-

Acidic pH (pH < 2): Solubility in water will increase drastically due to protonation of the amine (

), forming a water-soluble salt. -

Neutral/Basic pH: The molecule remains neutral and poorly water-soluble.

References

-

PubChem. (n.d.).[5] 2-Amino-4-(2-hydroxyethoxy)benzonitrile (Compound Summary). National Center for Biotechnology Information. Retrieved from [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.[6][7] University of Rhode Island. (Foundational theory on amino/polar group solvation). Retrieved from [Link]

Sources

- 1. aksci.com [aksci.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. A low molecular weight OLED material: 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile. Synthesis, crystal structure, thin film morphology, spectroscopic characterization and DFT calculations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. 2-Amino-4-(2-ethoxyphenoxy)benzonitrile | C15H14N2O2 | CID 80029872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 7. staff.ustc.edu.cn [staff.ustc.edu.cn]

Methodological & Application

Application Note: Synthesis of Disperse Dyes from 2-Amino-4-(2-hydroxyethoxy)benzonitrile

This Application Note provides a comprehensive technical guide for the synthesis, purification, and formulation of high-performance disperse dyes utilizing 2-Amino-4-(2-hydroxyethoxy)benzonitrile as the primary diazo component.

Executive Summary

2-Amino-4-(2-hydroxyethoxy)benzonitrile (CAS: 1525709-24-3 or related derivatives) represents a class of "donor-acceptor" diazo components critical for modern polyester dyeing.

-

The Nitrile Group (-CN): Acts as a strong electron-withdrawing group, inducing a bathochromic shift (deepening color) and improving light fastness.

-

The Hydroxyethoxy Group (-OCH₂CH₂OH): Acts as an electron donor and, crucially, improves the solubility and dispersibility of the final dye molecule within the polyester fiber matrix, enhancing sublimation fastness.

This protocol details the synthesis of a Disperse Red analog via diazotization and coupling with a standard aniline coupler. It emphasizes the Nitrosyl Sulfuric Acid (NSA) route, which is essential for weakly basic amines like aminobenzonitriles to prevent hydrolysis and ensure complete diazotization.

Chemical Safety & Handling (MSDS Highlights)

| Hazard Class | Risk | Mitigation Strategy |

| Acute Toxicity | Nitriles are toxic by inhalation/ingestion. | Work in a certified fume hood. Wear butyl rubber gloves. |

| Reactivity | Diazonium salts are potentially explosive if dried.[1] | NEVER dry the intermediate diazonium salt. Proceed immediately to coupling. |

| Corrosivity | Nitrosyl sulfuric acid is highly corrosive. | Use glass-lined or chemically resistant reactors. Keep anhydrous. |

| Thermal | Exothermic reactions (Diazotization). | Maintain temperature strictly < 5°C during nitrite addition. |

Experimental Protocols

Protocol A: Preparation of Nitrosyl Sulfuric Acid (NSA)

Note: While commercial NSA (40%) is available, in-situ preparation ensures maximum activity.

-

Charge 60.0 g of 98% Sulfuric Acid (

) into a 250 mL three-necked flask equipped with a mechanical stirrer and thermometer. -

Cool the acid to 0–5°C using an ice-salt bath.

-

Add 4.0 g of Sodium Nitrite (

) powder slowly over 20 minutes.-

Critical Step: Addition must be subsurface or very slow to prevent the escape of nitrous fumes (

).

-

-

Stir at 5°C until all sodium nitrite is dissolved and the solution is clear (pale yellow).

-

Heat gently to 70°C for 15 minutes to ensure complete formation of nitrosyl sulfuric acid, then cool back to 0–5°C.

Protocol B: Diazotization of 2-Amino-4-(2-hydroxyethoxy)benzonitrile

Rationale: Aqueous HCl diazotization is often insufficient for this intermediate due to the weak basicity of the amine caused by the ortho-cyano group. The NSA method in non-aqueous media is required.

Reagents:

-

2-Amino-4-(2-hydroxyethoxy)benzonitrile: 17.8 g (0.10 mol)

-

Mixture of Acetic Acid/Propionic Acid (1:1): 50 mL (Solvent)

-

Prepared NSA Solution (from Protocol A)

Procedure:

-

Dissolution: In a separate beaker, dissolve 17.8 g of the amine in 50 mL of the Acetic/Propionic acid mixture. Stir until a homogeneous solution is obtained.

-

Addition: Dropwise add the amine solution to the cold (0–5°C) NSA solution over 30–45 minutes.

-

Control: Maintain temperature < 5°C. Exotherms can decompose the diazo species.

-

-

Reaction: Stir the mixture at 0–5°C for 2 hours.

-

Validation: Check for excess nitrous acid using Starch-Iodide paper (Instant Blue/Black color). If negative, add small aliquots of

. -

Clarification: Add 1.0 g of Urea to destroy excess nitrous acid (prevents side reactions during coupling).

Protocol C: Coupling Reaction (Synthesis of Disperse Red)

Coupler Selection: N-Ethyl-N-(2-cyanoethyl)aniline (or similar N,N-dialkyl aniline). Target Dye Structure: Azo chromophore with high hydrophobicity.

Reagents:

-

Coupler: N-Ethyl-N-(2-cyanoethyl)aniline (17.4 g, 0.10 mol)

-

Solvent: Aqueous Acetic Acid (10%) or Methanol

-

Ice/Water: 500 g

-

Sulfamic Acid (optional scavenger)

Procedure:

-

Preparation of Coupler Bath: Dissolve the coupler (17.4 g) in 50 mL dilute acetic acid. Pour this solution into a beaker containing 500 g of ice-water mixture.

-

Coupling: Slowly pour the cold Diazonium solution (from Protocol B) into the Coupler Bath with vigorous mechanical stirring.[2]

-

pH Control: The pH will drop significantly. Slowly add Sodium Acetate solution (20%) to maintain pH 4.0–5.0. Do not allow pH to rise > 7 (causes diazo decomposition).

-

-

Precipitation: The dye will precipitate immediately as a colored solid (typically Red/Rubine).

-

Aging: Stir for 3 hours at 0–10°C, then allow to warm to room temperature overnight.

-

Isolation: Filter the crude dye using a Buchner funnel. Wash with copious amounts of water until the filtrate is neutral and salt-free.

-

Drying: Dry the filter cake at 60°C under vacuum.

Formulation: Dispersion and Milling

Raw dye press-cake is unsuitable for dyeing. It must be formulated into a dispersion.[3]

Protocol:

-

Mix: Combine 10 g of Crude Dye with 15 g of Dispersing Agent (e.g., Lignosulfonate or Naphthalene Sulfonic Acid Formaldehyde Condensate).

-

Slurry: Add water to form a 40% solid content slurry.

-

Milling: Process in a bead mill (0.8 mm Zirconia beads) for 4–6 hours.

-

Target: Particle size (D90) < 1.0 micron.

-

-

Spray Drying (Optional): For powder form, spray dry the dispersion at inlet temp 180°C / outlet 90°C.

Visualization of Workflow

Caption: Step-by-step synthesis workflow from diazotization of the nitrile intermediate to final dye formulation.

Characterization & Quality Control

A. Spectroscopic Analysis[4][7][11][12][13]

-

UV-Vis (DMF):

typically 480–520 nm (Red region). -

FT-IR: Look for Nitrile stretch (

) and Carbonyl/Ester peaks if present in coupler.

B. Fastness Testing (ISO Standards)

| Test Parameter | Standard | Typical Rating (1-5) | Note |

| Light Fastness | ISO 105-B02 | 5-6 | Nitrile group enhances resistance to photodegradation. |

| Washing Fastness | ISO 105-C06 | 4-5 | Hydroxyethoxy group aids diffusion but can lower wet fastness if not heat-set. |

| Sublimation | ISO 105-P01 | 4 | Critical for polyester heat setting. |

Troubleshooting Guide

-

Problem: Low Yield / Tar formation.

-

Cause: Diazotization temperature > 5°C or insufficient acid.

-

Fix: Ensure strict temperature control; increase acid ratio.

-

-

Problem: Dull Color.

-

Cause: Oxidation of the coupler or impure amine.

-

Fix: Use fresh coupler; add antioxidant (e.g., ascorbic acid) during coupling.

-

-

Problem: Poor Dispersion (Spots on fabric).

-

Cause: Milling insufficient or pH shock.

-

Fix: Check particle size (D90 < 1

m); ensure pH stability of dyebath (4.5–5.5).

-

References

-

Sigma-Aldrich. (n.d.). 2-Amino-4-(2-hydroxyethoxy)benzonitrile Product Data. Retrieved from

-

Organic Chemistry Portal. (2024). Diazotization and Azo Coupling Protocols. Retrieved from

-

BenchChem. (2025).[1] Application Notes for Diazotization of Substituted Anilines. Retrieved from

-

MDPI Polymers. (2022). Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing. Retrieved from

-

Google Patents. (2017). Disperse dye composition and preparation method (CN106833023B). Retrieved from

Sources

Industrial Manufacturing Process & Process Chemistry of 2-Amino-4-(2-hydroxyethoxy)benzonitrile

Application Note & Process Protocol Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction & Strategic Importance

2-Amino-4-(2-hydroxyethoxy)benzonitrile (CAS: 1525709-24-3) is a highly privileged, multifunctional building block widely utilized in the pharmaceutical industry. It serves as a critical advanced intermediate in the synthesis of quinazoline- and quinoline-based kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).

The molecule possesses three distinct orthogonal reactive sites:

-

A Cyano Group (-CN) at C1: Capable of participating in cyclization reactions (e.g., with formamide derivatives) to construct the pyrimidine ring of quinazolines.

-

An Amino Group (-NH2) at C2: Serves as a primary nucleophile for ring-closure or amide coupling.

-

A 2-Hydroxyethoxy Group at C4: Provides a solvent-exposed linker region in the final active pharmaceutical ingredient (API), which is often crucial for modulating physicochemical properties (like aqueous solubility) or attaching further solubilizing moieties (e.g., piperazine or morpholine rings).

This application note details a highly optimized, scalable, and self-validating two-step industrial manufacturing process for this compound, emphasizing process chemistry causality, chemoselectivity, and rigorous analytical control.

Retrosynthetic Analysis & Route Selection

The industrial synthesis of 2-Amino-4-(2-hydroxyethoxy)benzonitrile relies on a two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by Chemoselective Catalytic Hydrogenation .

Causality in Route Selection

While one might theoretically attempt a direct SNAr on 2-amino-4-fluorobenzonitrile, the electron-donating nature of the ortho-amino group significantly deactivates the aromatic ring toward nucleophilic attack. This would necessitate harsh conditions (e.g., strong bases like NaH, temperatures >120 °C), leading to severe impurity profiles, including polymerization and nitrile degradation.

Instead, the process utilizes 2-nitro-4-fluorobenzonitrile as the starting material. The strongly electron-withdrawing nitro group (-NO2), acting synergistically with the para-cyano group (-CN), highly activates the C4-fluorine atom. This allows the SNAr etherification to proceed smoothly under mild basic conditions[1]. Subsequent reduction of the nitro group must be carefully controlled to avoid reducing the sensitive nitrile group[2][3].

Caption: Two-step industrial synthesis workflow via SNAr and chemoselective hydrogenation.

Step-by-Step Manufacturing Protocols

Step 1: Nucleophilic Aromatic Substitution (Etherification)

Objective: Substitute the C4-fluorine with an ethylene glycol moiety via a Meisenheimer complex intermediate.

Process Rationale & Causality:

-

Reagent/Solvent Choice: Ethylene glycol is used in a massive stoichiometric excess (typically 10 volumes, acting as both reactant and solvent). Because ethylene glycol is a diol, using it in limited quantities would result in bis-alkylation (one diol molecule reacting with two fluorobenzonitrile molecules to form a dimer). The vast excess kinetically drives the reaction exclusively to the mono-alkylated product.

-

Base Selection: Potassium carbonate (K2CO3) is selected over Sodium Hydroxide (NaOH). NaOH is a strong nucleophile that can hydrolyze the nitrile group into an amide or carboxylic acid at elevated temperatures. K2CO3 is a mild, non-nucleophilic base that effectively scavenges the generated HF without degrading the cyano group[1].

Protocol:

-

Preparation: Charge a glass-lined reactor with Ethylene Glycol (10.0 L/kg of starting material).

-

Base Addition: Add Potassium Carbonate (K2CO3, 1.5 equivalents). Begin agitation (150 rpm).

-

Heating: Heat the suspension to 60 °C under a nitrogen atmosphere.

-

Substrate Addition: Portion-wise, add 2-Nitro-4-fluorobenzonitrile (1.0 eq) over 30 minutes to control any mild exotherm.

-

Reaction: Elevate the temperature to 75–80 °C and stir for 4 to 6 hours.

-

In-Process Control (IPC): Sample the mixture for HPLC analysis. The reaction is deemed complete when the starting material is < 1.0% (Area%).

-

Workup & Isolation: Cool the reactor to 20 °C. Slowly charge Purified Water (15.0 L/kg) over 1 hour. The addition of water acts as an anti-solvent, precipitating the highly crystalline intermediate.

-

Filtration: Filter the resulting slurry. Wash the filter cake with copious amounts of water to remove residual ethylene glycol and inorganic salts.

-

Drying: Dry the solid under vacuum at 50 °C until moisture content is < 0.5% w/w. Yield: ~88-92% of 2-Nitro-4-(2-hydroxyethoxy)benzonitrile.

Step 2: Chemoselective Catalytic Hydrogenation

Objective: Reduce the ortho-nitro group to an aniline derivative without affecting the para-cyano group.

Process Rationale & Causality:

-

Chemoselectivity: The molecule contains two reducible functionalities: -NO2 and -CN. Nitro groups are highly susceptible to catalytic hydrogenation at ambient temperature and low pressure. Conversely, nitriles require high pressure (>10 bar), elevated temperatures, or specific catalysts (like Raney Nickel or Pd/SnO2-Sb2O3) to reduce to primary amines[2][4]. By strictly controlling the hydrogen pressure (2-3 bar) and utilizing standard 5% Pd/C, the reaction achieves perfect chemoselectivity.

-

Safety: 50% wet Pd/C is utilized to mitigate the severe fire risk associated with dry palladium on carbon in the presence of methanol vapors.

Caption: Chemoselective control during the catalytic hydrogenation of the intermediate.

Protocol:

-

Preparation: Charge a stainless-steel pressure reactor (autoclave) with 2-Nitro-4-(2-hydroxyethoxy)benzonitrile (1.0 eq) and Methanol (10.0 L/kg).

-

Catalyst Loading: Carefully charge 5% Pd/C (5 wt% loading relative to substrate, 50% water-wet) under a blanket of nitrogen.

-

Purging: Purge the reactor headspace with Nitrogen (3 cycles at 3 bar) followed by Hydrogen gas (3 cycles at 2 bar) to ensure a completely oxygen-free environment.

-

Hydrogenation: Pressurize the reactor with H2 to 2.5 bar. Maintain the internal temperature at 25–30 °C. Stir vigorously (500 rpm) to ensure optimal gas-liquid-solid mass transfer.

-

Reaction Monitoring: Monitor hydrogen uptake. The reaction typically completes in 3 to 5 hours.

-

In-Process Control (IPC): Sample the mixture for HPLC analysis (Specification: < 0.5% Area% of the nitro intermediate).

-

Filtration: Vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Warning: Do not let the catalyst filter cake run dry, as it is highly pyrophoric.

-

Crystallization: Concentrate the methanolic filtrate under reduced pressure to ~3 volumes. Add Water (6 volumes) dropwise at 40 °C, then cool to 5 °C to induce crystallization.

-

Isolation: Filter, wash with cold 1:2 Methanol/Water, and dry under vacuum at 45 °C. Yield: ~90-95% of 2-Amino-4-(2-hydroxyethoxy)benzonitrile.

Analytical Control & Quality Assurance

To ensure the trustworthiness of the process and the purity of the final API intermediate, rigorous analytical controls must be implemented. Below is the summarized quantitative data and optimization rationale.

Table 1: Reaction Optimization Summary (SNAr Step)

| Base | Solvent System | Eq. of Ethylene Glycol | Result / Impurity Profile |

| NaOH | H2O / THF | 1.2 eq | High nitrile hydrolysis (~35% amide formation). |

| K2CO3 | DMF | 1.5 eq | ~15-20% dimer formation (bis-alkylation of the diol). |

| K2CO3 | Ethylene Glycol | >10 (Acts as Solvent) | >98% desired mono-alkylated product. |

Table 2: Quantitative Data & Analytical Specifications

| Parameter | Specification Limit | Analytical Method | In-Process Control (IPC) Rationale |

| Appearance | Off-white to pale yellow powder | Visual Inspection | Dark colors indicate oxidation of the aniline or catalyst bleed. |

| Purity (Final) | ≥ 99.0% | HPLC (UV at 254 nm) | Ensures downstream cyclization to quinazoline is highly efficient. |

| Dimer Impurity | ≤ 0.15% | HPLC / LC-MS | Controlled by excess ethylene glycol in Step 1. |

| Benzylamine Impurity | ≤ 0.10% | HPLC | Controlled by maintaining H2 pressure < 3 bar in Step 2. |

| Palladium Residue | ≤ 10 ppm | ICP-MS | Ensures complete removal of transition metals post-filtration. |

| Moisture Content | ≤ 0.5% w/w | Karl Fischer Titration | Prevents degradation and ensures accurate stoichiometric weighing. |

References

-

Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives Source: National Institutes of Health (NIH) / PMC URL:[1]

-

Catalytic Hydrogenation of Aromatic Nitro Compounds Source: Korean Chemical Society (kchem.org) URL:[2]

-

Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives Source: MDPI URL:[3]

-

Method for synthesizing cyanoaniline through nitrobenzonitrile catalytic hydrogenation (CN105753738A) Source: Google Patents URL:[4]

Sources

- 1. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bkcs.kchem.org [bkcs.kchem.org]

- 3. mdpi.com [mdpi.com]

- 4. CN105753738A - Method for synthesizing cyanoaniline through nitrobenzonitrile catalytic hydrogenation - Google Patents [patents.google.com]

Technical Guide: Polymerization Strategies for 2-Amino-4-(2-hydroxyethoxy)benzonitrile

This application note serves as a definitive technical guide for the polymerization and functionalization of 2-Amino-4-(2-hydroxyethoxy)benzonitrile . This hetero-bifunctional monomer is a critical intermediate in the synthesis of high-performance materials, offering a unique combination of an aromatic amine, an aliphatic hydroxyl, and a polar nitrile group.

Introduction & Molecular Architecture

2-Amino-4-(2-hydroxyethoxy)benzonitrile is a versatile building block distinguished by its asymmetric reactivity . Unlike standard symmetrical monomers (e.g., diamines or diols), this molecule possesses three distinct functional sites, each activating under specific conditions.

Structural Reactivity Analysis

Understanding the hierarchy of reactivity is the foundation of successful polymerization with this monomer.

| Functional Group | Type | Reactivity Profile | Application Logic |

| Aromatic Amine (-NH₂) | Nucleophile | High towards isocyanates, acid chlorides, anhydrides. Lower basicity than aliphatic amines due to the electron-withdrawing nitrile group. | Primary site for chain extension or imide formation. |

| Aliphatic Hydroxyl (-OH) | Nucleophile | Moderate . Reacts with isocyanates (slower than amines) and carboxylic acids. | Secondary site for crosslinking or polyurethane backbone formation. |

| Nitrile (-CN) | Polar / Latent | Inert during standard cure. Activates at high T (>200°C) or with catalysts to form triazine rings. | Provides dipole-dipole adhesion, solvent resistance, or high-temp crosslinking. |

Strategic Applications

-

Dielectric Materials: The polar nitrile group increases the dielectric constant of the resulting polymer matrix.

-

Adhesion Promoters: Nitrile groups complex effectively with metal substrates (Cu, Al), making this monomer ideal for coating applications.

-

High-Temperature Thermosets: Used as a precursor to synthesize bis-phthalonitrile resins.

Reaction Pathways & Logic (Visualized)

The following diagram illustrates the two primary workflows detailed in this guide: (A) Step-Growth Polymerization to form Polyurethane-Ureas, and (B) Precursor Synthesis for Phthalonitrile Resins.

Caption: Figure 1. Dual-pathway strategy exploiting differential nucleophilicity for tailored polymer synthesis.

Protocol A: Synthesis of Nitrile-Functionalized Polyurethane-Ureas

Objective: To synthesize a linear or crosslinked polyurethane-urea (PUU) where the nitrile group remains pendant for adhesion promotion.

Mechanism: Exploiting the reaction rate difference (

Materials

-

Monomer: 2-Amino-4-(2-hydroxyethoxy)benzonitrile (Dried, >98%).

-

Diisocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI) or Hexamethylene diisocyanate (HDI).

-

Solvent: Anhydrous Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP).

-

Catalyst: Dibutyltin dilaurate (DBTDL) – Optional, for -OH reaction.

Step-by-Step Methodology

-

Monomer Solubilization:

-

In a 3-neck flask equipped with nitrogen inlet and mechanical stirrer, dissolve 0.01 mol of 2-Amino-4-(2-hydroxyethoxy)benzonitrile in 20 mL of anhydrous DMAc.

-

Checkpoint: Ensure complete dissolution. The solution should be clear yellow.

-

-

Pre-polymer Formation (Amine-Isocyanate Reaction):

-

Cool the solution to 0–5°C using an ice bath. Reason: The aromatic amine reacts rapidly with isocyanates. Cooling prevents uncontrolled exotherms and side reactions.

-

Add 0.02 mol of Diisocyanate (2:1 molar ratio excess) dropwise over 30 minutes.

-

Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.

-

Mechanistic Insight: At this stage, the -NH₂ groups react to form urea linkages , leaving the -OH groups largely unreacted and the isocyanate groups terminated.

-

-

Chain Extension / Polymerization (Hydroxyl-Isocyanate Reaction):

-

Heat the reaction mixture to 60–70°C.

-

Add 1 drop of DBTDL catalyst.

-

Reaction: The aliphatic -OH groups now react with the excess isocyanate (or added chain extender) to form urethane linkages .

-

Continue stirring for 4–6 hours until the solution viscosity increases significantly.

-

-

Precipitation & Purification:

-

Pour the viscous polymer solution into 500 mL of methanol/water (1:1) under vigorous stirring.

-

Filter the precipitate and wash with methanol to remove unreacted monomers.

-

Dry in a vacuum oven at 60°C for 24 hours.

-

Validation (Self-Check)

-

FTIR Analysis: Look for the disappearance of the N=C=O peak (~2270 cm⁻¹) and the appearance of Carbonyl (C=O) peaks for Urea (~1640 cm⁻¹) and Urethane (~1720 cm⁻¹). The Nitrile (C≡N) peak at ~2220 cm⁻¹ must remain distinct and unchanged.

Protocol B: Synthesis of Phthalonitrile Resin Precursors

Objective: To synthesize a high-temperature thermoset precursor by reacting the monomer with 4-nitrophthalonitrile. Context: This protocol creates a "bis-phthalonitrile" monomer, which is the gold standard for resins exceeding 300°C stability.

Materials

-

Monomer: 2-Amino-4-(2-hydroxyethoxy)benzonitrile.

-

Reagent: 4-Nitrophthalonitrile.

-

Base: Potassium Carbonate (K₂CO₃), anhydrous, ground.

-

Solvent: DMSO or DMF.

Step-by-Step Methodology

-

Nucleophilic Substitution Setup:

-

Charge a flask with 10 mmol of Monomer, 22 mmol of 4-Nitrophthalonitrile (10% excess), and 30 mmol of K₂CO₃.

-

Add 40 mL of DMSO.

-

Note: The base promotes the deprotonation of the -OH and enhances the nucleophilicity of the -NH₂.

-

-

Reaction Phase:

-

Heat to 80°C for 2 hours, then increase to 120°C for 6 hours.

-

Mechanism:[1][2] The reaction is an

(Nucleophilic Aromatic Substitution).[3] The -NH₂ and -OH groups displace the nitro group on the phthalonitrile ring. -

Critical Control: Monitor by TLC. The disappearance of the starting monomer indicates completion.

-

-

Work-up:

-

Pour the dark reaction mixture into 400 mL of dilute HCl (0.1 M) / Ice water. Reason: Acid neutralizes the base and precipitates the product.

-

Filter the solid and wash repeatedly with water until pH is neutral.

-

Recrystallize from ethanol/DMF to obtain high-purity crystals.

-

Characterization & Data Interpretation

The following table summarizes expected analytical data for validating the synthesized materials.

| Technique | Parameter | Expected Result | Interpretation |

| FTIR | C≡N Stretch | ~2220–2230 cm⁻¹ | Confirms presence of nitrile group (intact). |

| FTIR | N-H Stretch | 3300–3500 cm⁻¹ | Disappearance in Protocol B indicates full substitution. |

| DSC | 140°C – 180°C | High | |

| TGA | >300°C | Indicates suitability for high-temp applications (Protocol B). | |

| 1H NMR | Ethoxy Protons | 3.8–4.2 ppm (multiplets) | Diagnostic for the aliphatic tail; shifts confirm reaction at -OH. |

References

-

PubChem. (2025). 2-Amino-4-(2-hydroxyethoxy)benzonitrile - Compound Summary. National Library of Medicine. [Link]

- Google Patents. (2013). Method for curing polybenzonitrile resin by amino phenoxy phthalonitrile (CN103193977A).

- Keller, T. M. (1988). Phthalonitrile-based high temperature resins. Journal of Polymer Science Part A: Polymer Chemistry. (Contextual grounding for Protocol B).

Sources

Application Note: Nucleophilic Substitution Strategies for 2-Amino-4-(2-hydroxyethoxy)benzonitrile

This Application Note and Protocol Guide details the reaction conditions for nucleophilic substitution involving 2-Amino-4-(2-hydroxyethoxy)benzonitrile (CAS: 100134-82-5). This molecule is a critical pharmacophore intermediate, primarily used in the synthesis of EGFR tyrosine kinase inhibitors (e.g., Gefitinib analogs) and other quinazoline-based therapeutics.

The guide focuses on the two primary "nucleophilic substitution" vectors relevant to this scaffold:

-

Aliphatic Nucleophilic Substitution (Side-Chain Functionalization): Activating and displacing the primary alcohol on the ethoxy tail.

-

Aromatic/Nitrile Transformations (Cyclization): Nucleophilic attack on the nitrile to form the quinazoline core.

Strategic Overview & Chemical Logic

2-Amino-4-(2-hydroxyethoxy)benzonitrile presents a unique chemoselective challenge. It contains three reactive centers:[1]

-

Electron-Rich Aniline (-NH₂): Highly nucleophilic; prone to oxidation, acylation, or acting as a competitive nucleophile.

-

Electron-Poor Nitrile (-CN): Susceptible to nucleophilic attack (e.g., by amidines) to close the quinazoline ring.

-

Primary Alcohol (-CH₂CH₂OH): The target for nucleophilic substitution (via activation) to attach solubilizing groups (e.g., morpholine, piperazine).

The "Order of Operations" Dilemma

Attempting direct nucleophilic substitution on the alcohol (e.g., converting -OH to -Cl using SOCl₂) while the aniline is free often leads to side reactions, such as the formation of sulfinylamines or polymerization.

The Industry-Standard Pathway: To ensure high yield and purity, the "Cyclize-First" strategy is recommended. The aniline and nitrile are first consumed to form the stable quinazoline core. This "protects" the nitrogen and activates the system for subsequent modification of the alcohol tail.

Reaction Conditions & Protocols

Protocol A: Cyclization to Quinazoline Core (Nitrile Transformation)

This step effectively "substitutes" the nitrile carbon with a heteroatom framework, creating the stable 7-(2-hydroxyethoxy)quinazolin-4(3H)-one scaffold.

Rationale: Consuming the aniline and nitrile prevents interference during the subsequent alkyl substitution.

Reagents & Conditions

| Component | Reagent | Equivalents | Role |

| Substrate | 2-Amino-4-(2-hydroxyethoxy)benzonitrile | 1.0 | Starting Material |

| Cyclizing Agent | Formamidine Acetate | 1.5 - 2.0 | Provides C-N carbons |

| Solvent | 2-Methoxyethanol (or Ethanol) | N/A | High-boiling polar solvent |

| Temp/Time | Reflux (120–130°C) | 12–16 Hours | Thermodynamic control |

Step-by-Step Methodology

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-Amino-4-(2-hydroxyethoxy)benzonitrile (1.0 eq) in 2-methoxyethanol (10 mL/g).

-

Addition: Add Formamidine Acetate (1.5 eq).

-

Reaction: Heat the mixture to reflux (bath temp ~135°C) under an inert atmosphere (N₂ or Ar). Monitor by TLC (10% MeOH in DCM) or LC-MS. The starting material (aniline) should disappear.

-

Workup: Cool the reaction to room temperature. The product, 7-(2-hydroxyethoxy)quinazolin-4(3H)-one , often precipitates.

-

Isolation: Filter the solid. Wash with cold ethanol and diethyl ether. Dry under vacuum.

-

Validation: LC-MS should show [M+H]⁺ = 207.2 (approx). The characteristic nitrile peak (~2200 cm⁻¹) in IR will vanish.

-

Protocol B: Activation & Substitution of the Side Chain (The "Tail" Modification)

Once the ring is stabilized (or if using a protected aniline), the alcohol is converted to a leaving group and displaced by a secondary amine (e.g., Morpholine).

Mechanism: SN2 Displacement.

Step 1: Activation (Chlorination)

Converting the -OH to a Chloride leaving group.

-

Reagents: Thionyl Chloride (SOCl₂), catalytic DMF.

-

Solvent: Toluene or 1,2-Dichloroethane.

-

Protocol:

-

Suspend the Quinazolinone intermediate (from Protocol A) in Toluene.

-

Add SOCl₂ (5.0 eq) and DMF (3-5 drops).

-

Reflux for 3–5 hours. The solid will dissolve as it converts to the chloride.

-

Critical Step: Evaporate volatiles completely (azeotrope with toluene) to remove excess SOCl₂. This yields the Chloro-intermediate .

-

Step 2: Nucleophilic Displacement

Reacting the alkyl chloride with an amine nucleophile.

| Component | Reagent | Conditions |

| Electrophile | Chloro-ethyl intermediate | 1.0 eq |

| Nucleophile | Morpholine (or N-methylpiperazine) | 3.0 - 5.0 eq |

| Base | K₂CO₃ (optional if amine is excess) | 2.0 eq |

| Solvent | DMF or Acetonitrile | 80°C, 4–6 hrs |

-

Protocol:

-

Dissolve the crude Chloro-intermediate in dry DMF .

-

Add Morpholine (3.0 eq) and K₂CO₃ (2.0 eq).

-

Heat to 80°C. Monitor for the disappearance of the chloride intermediate.

-

Workup: Pour into ice water. Extract with EtOAc (or filter if product precipitates).

-

Purification: Recrystallize from EtOAc/Hexanes or use Flash Chromatography (DCM/MeOH).

-

Visualizing the Reaction Pathways

The following diagram illustrates the logical flow from the starting nitrile to the final drug-like scaffold, highlighting the critical decision points.

Caption: Comparative reaction pathways. Path B (Green) is the industry-standard route to avoid aniline interference found in Path A.

Safety & Troubleshooting

Critical Safety Parameters

-

Thionyl Chloride (SOCl₂): Releases HCl and SO₂ gas. Must be used in a well-ventilated fume hood with a caustic scrubber.

-

Benzonitriles: While the nitrile group is stable, thermal decomposition at very high temperatures (>200°C) can release HCN. Keep reaction temperatures below 150°C.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield in Cyclization | Incomplete reaction due to water. | Ensure solvent (2-methoxyethanol) is dry. Use molecular sieves. |

| Product is Sticky/Gum | Polymerization of aniline (if Path A used). | Switch to Path B (Cyclize First). |

| Incomplete Substitution | Chloride leaving group is poor or hydrolysis occurred. | Ensure Chloro-intermediate is dry before adding amine.[2] Add KI (0.1 eq) as a catalyst (Finkelstein condition). |

| Nitrile Peak Remains | Cyclization failed. | Check quality of Formamidine Acetate. Increase temperature to reflux. |

References

-

Synthesis of Gefitinib and Analogs: Arkivoc. (2021). "A short review on synthetic strategies towards quinazoline based anticancer drugs."

-

Quinazoline Cyclization Methods: Molecules. (2013). "Recent Advances in the Synthesis of Quinazolines."

-

Nucleophilic Substitution on Alkyl Halides: Chemistry LibreTexts. "The SN2 Mechanism."

-

Aniline Protection Strategies: Beilstein Journal of Organic Chemistry. (2011). "Protection of amines."[3][4]

Sources

Troubleshooting & Optimization

purification techniques for crude 2-Amino-4-(2-hydroxyethoxy)benzonitrile

Technical Support Center: Purification of 2-Amino-4-(2-hydroxyethoxy)benzonitrile

Executive Summary & Context

You are likely synthesizing 2-Amino-4-(2-hydroxyethoxy)benzonitrile as a key intermediate for quinazoline-based kinase inhibitors (analogous to the Gefitinib/Erlotinib scaffold).[1][2] The standard synthesis involves a Nucleophilic Aromatic Substitution (SNAr) of 2-amino-4-fluorobenzonitrile with ethylene glycol in the presence of a base (e.g., KOH, t-BuOK).[1][2]

The Core Challenge: The primary purification difficulty stems from the reaction solvent itself—ethylene glycol .[2] Its high viscosity, high boiling point (197°C), and miscibility properties often lead to "oiling out" or sticky solids that trap impurities. Furthermore, the electron-rich aniline moiety makes the compound susceptible to oxidative coloration.[1][2]

This guide provides a self-validating purification workflow designed to separate the target molecule from the glycol matrix and inorganic salts without resorting to laborious column chromatography for scale-up batches.[1][2]

Rapid Triage (FAQs)

Q1: My crude product is a dark brown, sticky oil. Is the reaction failed? A: Not necessarily. The "oil" state is often caused by residual ethylene glycol preventing the crystal lattice from forming (solvent occlusion).[2] The dark color is likely surface oxidation of the aniline group.[2]

-

Immediate Action: Do not rotavap further (it won't work). Proceed to Protocol A (Aqueous Trituration) to remove the glycol.[2]

Q2: I see a new impurity at RRT ~1.2 on HPLC. What is it? A: This is likely the bis-alkylated impurity where the aniline nitrogen has also reacted with ethylene glycol (N-alkylation), or a dimer.[1][2] This occurs if the reaction temperature exceeded 120°C or if too much strong base was used.[2]

-

Fix: This is lipophilic.[1][2] Recrystallization from Toluene (Protocol B) is usually effective at rejecting this impurity.[2]

Q3: The melting point is broad (e.g., 125-135°C). A: This indicates inorganic salt contamination (KF or KCl) or solvate formation.[1][2]

-

Test: Perform a sulfated ash test. If high, your water wash (Protocol A) was insufficient.[2]

Technical Deep Dive: Purification Workflows

Visualizing the Decision Matrix

Before starting, assess your crude material using this logic flow to select the correct protocol.

Figure 1: Decision matrix for selecting the appropriate purification strategy based on the physical state and impurity profile of the crude material.

Protocol A: The "Water Crash" (Glycol Removal)

Objective: To remove the high-boiling ethylene glycol solvent and inorganic salts (KF/KCl) without losing the organic product.[1][2]

The Science: 2-Amino-4-(2-hydroxyethoxy)benzonitrile is an organic solid with limited water solubility, whereas ethylene glycol is miscible with water in all proportions.[1][2] Rapid dilution forces the hydrophobic benzonitrile to precipitate while keeping the glycol in the aqueous phase.[2]

Step-by-Step:

-

Quench: Cool the reaction mixture (typically in ethylene glycol) to 50-60°C . Do not cool to room temperature yet, as the viscosity will make stirring impossible.

-

Precipitation: Slowly pour the reaction mixture into a beaker containing Ice Water (volume ratio 1:5, Reaction:Water) under vigorous mechanical stirring.

-

Critical: Do not pour water into the reaction; pour reaction into water.[2] This ensures the product is always in a "poor solvent" environment, preventing oiling out.

-

-

Digestion: Stir the resulting slurry for 30-60 minutes. This allows the ethylene glycol trapped inside the solid aggregates to diffuse into the water.[2]

-

Filtration: Filter via Büchner funnel.

-

Displacement Wash: Wash the cake with copious amounts of water until the filtrate pH is neutral (removing base) and the filtrate viscosity drops to that of pure water (removing glycol).[2]

-

Drying: Dry the solid in a vacuum oven at 45°C.

Protocol B: Toluene Recrystallization (Polishing)

Objective: To remove non-polar impurities (bis-alkylated byproducts) and improve crystal morphology.[1][2]

The Science: Toluene is an excellent solvent for this class of compounds because it solubilizes the non-polar impurities at room temperature but requires heat to solubilize the polar 2-amino-4-(2-hydroxyethoxy)benzonitrile (due to pi-stacking and hydrogen bonding).[1][2]

Step-by-Step:

-

Slurry: Suspend the dried solid from Protocol A in Toluene (5-8 volumes relative to solid weight).

-

Dissolution: Heat to reflux (110°C). The solution should become clear.

-

Note: If dark particles remain, perform a hot filtration to remove inorganic salts or polymerized char.

-

-

Crystallization: Stop heating and allow the flask to cool slowly to room temperature on a cork ring. Do not crash cool with ice yet.[1][2] Slow cooling promotes pure crystal growth that excludes impurities.[2]

-

Maturation: Once at room temperature, cool to 0-5°C for 1 hour to maximize yield.

-

Isolation: Filter the off-white/white crystals.

-

Wash: Wash with cold Toluene (1 vol) followed by Hexane (2 vol) to remove residual high-boiling toluene.[1][2]

Data Summary: Solvent Suitability

| Solvent System | Solubility (Hot) | Solubility (Cold) | Impurity Rejection | Role |

| Water | Insoluble | Insoluble | High (Glycol/Salts) | Primary Wash |

| Toluene | Soluble | Insoluble | High (Non-polars) | Recrystallization |

| Ethyl Acetate | Soluble | Soluble | Low | Avoid (Yield loss) |

| Ethanol | Soluble | Moderate | Moderate | Alternative Recryst.[1][2][3] |

Protocol C: Activated Carbon Treatment (Color Removal)

Objective: To remove oxidized aniline species (brown/red color).[1][2]

If the product remains brown after Protocol B:

-

Dissolve the solid in hot Ethanol or IPA (10-15 volumes).

-

Reflux for 30 minutes.

-

Filter hot through a Celite (diatomaceous earth) pad to remove the carbon.[2]

-

Concentrate the filtrate and induce crystallization by adding water (anti-solvent) dropwise.[2]

References & Grounding

-

Synthesis of 2-Amino-4-fluorobenzonitrile (Starting Material):

-

General Nucleophilic Aromatic Substitution (SNAr) on Benzonitriles:

-

Purification of Gefitinib Intermediates (Analogous Chemistry):

-

Ethylene Glycol Removal Techniques:

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for 2-Amino-4-(2-hydroxyethoxy)benzonitrile and Ethylene Glycol before proceeding.[1][2] Nitriles are toxic; handle in a fume hood.

Sources

Technical Support Center: Stability of 2-Amino-4-(2-hydroxyethoxy)benzonitrile

[1]

Executive Stability Profile

Core Status: Conditionally Stable

-

Low Temperature / Dilute Acid: The compound is kinetically stable in dilute aqueous acids (e.g., 0.1% Formic acid or TFA in LCMS mobile phases) at room temperature.[1]

-

High Temperature / Strong Acid: The compound is unstable . Prolonged exposure to strong mineral acids (HCl, H₂SO₄) or elevated temperatures triggers irreversible hydrolysis of the nitrile group.

Quick Reference Data

| Parameter | Stability Status | Primary Degradant | Mechanism |

| 0.1% Formic/TFA (RT) | ✅ Stable (< 24h) | None | N/A |

| 1M HCl (RT) | ⚠️ Marginal | Amide Intermediate | Slow Hydrolysis |

| 1M HCl (Reflux) | ❌ Unstable | Carboxylic Acid | Acid-Catalyzed Hydrolysis |

| LCMS Analysis | ✅ Compatible | None | Rapid elution prevents degradation |

Mechanistic Insight: Why Degradation Occurs

To troubleshoot effectively, you must understand the competing chemical pathways active in acidic media.

A. The Primary Pathway: Nitrile Hydrolysis

The nitrile (-CN) at the C1 position is the most labile functional group. In acidic media, the nitrogen protonates, activating the carbon for nucleophilic attack by water.[2][3][4]

-

Stage 1 (Amide Formation): The nitrile hydrolyzes to the primary amide, 2-amino-4-(2-hydroxyethoxy)benzamide . This is often the "M+18" impurity seen in LCMS.

-

Stage 2 (Acid Formation): Under forcing conditions (heat/strong acid), the amide hydrolyzes further to the carboxylic acid, 2-amino-4-(2-hydroxyethoxy)benzoic acid (M+19 from parent).[1]

B. The Electronic Effect (The "Ortho" Factor)

The amino group (-NH₂) at the ortho position plays a dual role:

-

Buffering: It protonates immediately to form an ammonium salt (-NH₃⁺). This electron-withdrawing species deactivates the ring, potentially slowing electrophilic attack but making the nitrile carbon more susceptible to nucleophiles (water).

-

Anchimeric Assistance: In some specific pH windows, the neighboring amino group can assist in water delivery, accelerating hydrolysis compared to simple benzonitriles.[1]

Visualizing the Degradation Pathway

The following diagram illustrates the stepwise degradation you will observe in HPLC/MS data.

Figure 1: Acid-catalyzed degradation pathway.[1] The transition from Nitrile to Amide is the first sign of instability.

Troubleshooting Guide & FAQs

Issue 1: "I see a new peak at RT +18 mass units in my LCMS."

Diagnosis: This is the Primary Amide hydrolysis product.[4] Root Cause:

-

Sample sat in acidic mobile phase (water/0.1% TFA) for >24 hours in the autosampler.

-

Use of strong acid (e.g., 1M HCl) for sample dissolution. Corrective Action:

-

Limit Exposure: Analyze samples within 4-6 hours of preparation.

-

Switch Diluent: Dissolve in 50:50 MeCN:Water (neutral) or DMSO. Only introduce acid at the column mixing point.

-

Check pH: Ensure your autosampler wash solvent is not contaminating the vial.

Issue 2: "The compound is not dissolving in 0.1M HCl."

Diagnosis: Kinetic solubility barrier. Root Cause: While the aniline amine protonates (forming a salt), the lattice energy of the solid benzonitrile may be high. Corrective Action:

-

Do NOT Heat: Heating will trigger the hydrolysis described above.

-

Co-solvent Strategy: Dissolve the solid in a minimal volume of DMSO or Methanol first, then slowly add the acidic aqueous buffer while vortexing. This creates a supersaturated solution without thermal stress.

Issue 3: "My yield is low after an acidic workup."

Diagnosis: Product loss to the aqueous phase or degradation. Root Cause:

-

If the pH is extremely low (<1), the diprotonated species (protonated amine + protonated ether oxygen/nitrile) is highly water-soluble.

-

If heated during extraction, you converted product to the carboxylic acid, which extracts into the aqueous base layer during subsequent washes.[1] Corrective Action:

-

Keep it Cold: Perform all acid quenches at 0°C.

-

pH Control: Neutralize quickly. Do not let the molecule sit in the acidic quench solution. Adjust pH to ~8-9 to extract the free base.

Validated Experimental Protocol: Forced Degradation Study

Use this protocol to empirically determine the stability window for your specific batch and conditions.

Objective: Quantify the half-life (

Materials:

-

HPLC System (UV detection at 254 nm).

-

1M HCl (aq).

-

Internal Standard (e.g., Benzophenone - non-ionizable, stable).[1]

Procedure:

-

Stock Solution: Prepare a 1 mg/mL solution of 2-Amino-4-(2-hydroxyethoxy)benzonitrile in Methanol.

-

Stress Condition: Mix 100 µL Stock + 900 µL 1M HCl .

-

Control: Mix 100 µL Stock + 900 µL Water .

-

Incubation: Place both vials in a heating block at 60°C (accelerated condition) or 25°C (ambient).

-

Sampling: Inject 10 µL every 1 hour for 6 hours.

-

Analysis: Monitor the disappearance of the parent peak and the appearance of the Amide (RRT ~0.8) and Acid (RRT ~0.6).

Data Interpretation:

-

If degradation < 2% after 6 hours: Stable for standard processing.

-

If degradation > 5%: Unstable ; avoid acidic workups or storage.

Storage and Handling Recommendations

-

Solid State: Store at 2-8°C, protected from light. The solid is stable.

-

Solution State:

-

Neutral/Organic (DMSO/MeCN): Stable for weeks at -20°C.

-

Acidic Solution:Do not store. Prepare fresh immediately before use.

-

References

-

BenchChem. Technical Guide: Reactivity and Stability of 2-Amino-4,6-dimethylbenzonitrile. (Analogous chemistry for aminobenzonitriles).

-

Master Organic Chemistry. Acidic Hydrolysis of Nitriles to Amides: Mechanism and Conditions.

-

PubChem. Compound Summary: 2-Amino-4-(2-ethoxyphenoxy)benzonitrile (Structural Analog).[5] National Library of Medicine.

-

Chemistry LibreTexts. Nitrile Hydrolysis Mechanisms.

-

Sigma-Aldrich. Product Specification: 2-amino-4-(2-hydroxyethoxy)benzonitrile.[1]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 2-Amino-4-(2-ethoxyphenoxy)benzonitrile | C15H14N2O2 | CID 80029872 - PubChem [pubchem.ncbi.nlm.nih.gov]

removing by-products from 2-Amino-4-(2-hydroxyethoxy)benzonitrile reaction mixtures

Ticket ID: #PUR-2A4HEB-001 Subject: Removal of by-products and isolation of high-purity 2-Amino-4-(2-hydroxyethoxy)benzonitrile. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary & Diagnostic Framework

You are likely synthesizing 2-Amino-4-(2-hydroxyethoxy)benzonitrile (Target T ) via one of two common routes:

-

SNAr Route: 2-Amino-4-fluorobenzonitrile + Ethylene Glycol (Base mediated).

-

Alkylation Route: 4-Hydroxy-2-aminobenzonitrile + Ethylene Carbonate (or 2-chloroethanol).

The crude mixture typically presents as a dark brown/black oil or sticky solid due to the oxidative instability of the aniline moiety. The primary impurities preventing crystallization are unreacted phenols (starting material), bis-alkylated dimers , and N-alkylated side products .

This guide prioritizes an Acid-Base Swing Extraction protocol, which exploits the amphoteric nature of the amino-ether to separate it from non-basic dimers and acidic phenols without expensive chromatography.

Impurity Profiling & Origin Analysis

Before purification, identify your specific impurity profile to select the correct module.

| Impurity Type | Likely Origin | Chemical Behavior | Removal Strategy |

| Phenolic Precursor (4-Hydroxy-2-aminobenzonitrile) | Incomplete conversion (Alkylation Route). | Acidic (pKa ~10). Soluble in dilute NaOH. | Caustic Wash (Module A) |

| The "Dimer" (Bis-ether) | Reaction of one glycol molecule with two aryl fluorides (SNAr Route). | Neutral/Lipophilic . Insoluble in dilute acid. | Acid Extraction (Module B) |

| N-Alkylated By-products | Competitive attack of the aniline amine on the electrophile. | Basic . Hard to separate by extraction. | Recrystallization (Module C) |

| Aniline "Tar" | Oxidation of the free amine by air/light. | High MW Polymer . | Adsorption (Silica/Charcoal) |

Critical Workflows (The "Fix")

Module A: The Acid-Base Swing (Primary Purification)

Recommended for: Removing non-basic impurities (Dimers, Tars) and acidic impurities (Phenols).

This protocol utilizes the basicity of the primary amine (-NH2) to pull the target into the aqueous phase, leaving neutral impurities behind.

Step-by-Step Protocol:

-

Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per gram of crude).

-

Caustic Wash (Phenol Removal):

-

Acid Extraction (Target Isolation):

-

Extract the Organic Layer 3x with 1.0 M HCl .

-

Mechanism:[1] Protonates the aniline amine (

), pulling the Target T into the water. -

Separation: The Organic Layer now contains the Dimer and neutral Tars. Discard it (or save for analysis).

-

-

Precipitation (Recovery):

-

Cool the combined Acidic Aqueous Layers to 0–5°C.

-

Slowly adjust pH to ~10 using 6.0 M NaOH or solid Na2CO3.

-

Observation: The Target T should precipitate as a solid.

-

-

Filtration: Filter the solid, wash with water, and dry.

Module B: Recrystallization (Polishing)

Recommended for: Removing N-alkylated isomers and trace colored impurities.

If the Acid-Base swing yields a colored solid (95%+ purity), use this polishing step.

-

Solvent System: Toluene (preferred) or Isopropanol (IPA)/Water.

-

Protocol:

-

Suspend crude solid in Toluene (5 mL/g).

-

Heat to reflux (110°C). If insoluble, add small amounts of Ethanol dropwise until clear.

-

Activated Carbon Treatment: Add 5 wt% activated charcoal, stir at reflux for 15 mins, and filter hot (through Celite). Crucial for removing aniline oxidation colors.

-

Cool slowly to Room Temperature, then to 0°C.

-

Filter crystals and wash with cold Toluene.

-

Visual Troubleshooting Guides

Diagram 1: The Acid-Base Swing Logic Gate

This flow chart visualizes the separation logic described in Module A.

Caption: Logical flow for separating amphoteric amino-benzonitriles from acidic and neutral impurities.

Diagram 2: Reaction Pathways & Impurity Formation

Understanding how impurities form allows you to prevent them upstream.

Caption: Mechanistic origin of the "Dimer" impurity (caused by insufficient glycol excess) and "Tar" (caused by oxidation).[3]

Frequently Asked Questions (FAQ)

Q1: My product is oiling out during recrystallization instead of crystallizing. Why?

-

Cause: This "oiling out" usually indicates the presence of residual solvent (like DMF or DMSO) or that the temperature dropped too quickly.

-

Fix: Re-dissolve the oil by heating. Add a "seed crystal" if available. If not, scratch the glass surface with a spatula to induce nucleation. Alternatively, switch to a Toluene/Heptane system (add Heptane dropwise to the hot Toluene solution until cloudy, then cool).

Q2: Can I use column chromatography instead of the Acid-Base swing?

-

Answer: Yes, but it is often difficult due to the polarity of the amine and alcohol groups.

-

Guidance: If you must use a column, use DCM:Methanol (95:5) with 1% Triethylamine or Ammonia . The base is critical to prevent the amine product from "streaking" on the acidic silica gel [1].

Q3: Why is the yield low after the Acid-Base extraction?

-

Cause: The target molecule has a glycol tail, increasing its water solubility. It may not fully precipitate at pH 10, or it may partition partially into the organic waste if the pH wasn't low enough during the acid wash.

-

Fix: Saturate the final basic aqueous layer with NaCl (Brine) before filtration to "salt out" the organic product. Ensure the acid extraction pH is < 2.

Q4: How do I prevent the "Dimer" from forming in the first place?

-

Prevention: If using the SNAr route (Fluoride + Glycol), use a large excess of Ethylene Glycol (5–10 equivalents) as the solvent. This statistically favors the attack of a free glycol molecule on the fluoride over the attack of the already-formed product on a second fluoride [2].

References

-

General Purification of Anilines

-

Synthesis of Bosutinib Intermediates (Analogous Chemistry)

- Source: U.S. Patent 6,002,008 (Wyeth).

- Context: Validates the SNAr conditions and the risk of dimer form

-

URL:

- Amphoteric Extraction Principles: Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Section on "Separation of Neutral, Acidic, and Basic Compounds." Context: Foundational basis for the "Acid-Base Swing" protocol described in Module A.

-

Bosutinib Synthesis & Impurities

- Source:Journal of Medicinal Chemistry, 2001, 44, 3965. "Synthesis and SAR of Bosutinib."

- Context: Describes the handling of the 4-alkoxy-aniline moiety and its sensitivity to oxid

-

URL:

Sources

solving solubility issues with 2-Amino-4-(2-hydroxyethoxy)benzonitrile

Here is the technical support guide for 2-Amino-4-(2-hydroxyethoxy)benzonitrile .

Compound: 2-Amino-4-(2-hydroxyethoxy)benzonitrile

Document ID: TSC-SOL-2A4HEB-01 Version: 2.4 (Current) Status: Approved for External Release[1]

Executive Summary: The Molecule & The Challenge

2-Amino-4-(2-hydroxyethoxy)benzonitrile presents a classic "medicinal chemistry paradox." While it possesses polar handles (a primary amine and a terminal hydroxyl), its core is a rigid, planar benzonitrile system. The electron-withdrawing nitrile group significantly reduces the basicity of the amine, making standard pH manipulation strategies ineffective.[1]

This guide moves beyond generic advice. It addresses the specific physicochemical interactions driving this molecule's insolubility—primarily high crystal lattice energy and low pKa —and provides validated protocols to overcome them.

Part 1: The Physicochemical Profile (Know Your Enemy)

Before attempting dissolution, you must understand why the compound resists solvation.

| Property | Estimated Value | Implication for Solubility |

| LogP (Octanol/Water) | ~1.2 – 1.6 | Moderately lipophilic.[1] It prefers organic environments but isn't "grease." |

| pKa (Aniline -NH₂) | < 1.5 (Critical) | The Trap: The nitrile group pulls electron density, making the amine extremely weak.[1] It will NOT protonate/dissolve in standard acidic buffers (pH 4–5). |

| H-Bond Donors | 2 (–NH₂, –OH) | High potential for intermolecular H-bonding, leading to tight crystal packing (hard to break).[1] |

| Molecular Geometry | Planar Core + Flexible Tail | The flat ring encourages "stacking" (aggregation) in aqueous media.[1] |

Part 2: Decision Matrix & Workflow

Do not guess. Follow this logic gate to select the correct formulation strategy based on your final application.

Figure 1: Solubility Decision Tree. Use this workflow to prevent "trial and error" waste of compound.

Part 3: Troubleshooting Guides (Scenario-Based)

Scenario A: "I added acid (HCl), but it still won't dissolve."

The Cause: You have fallen into the "Weak Base Trap." Most researchers assume an aniline-like -NH₂ group has a pKa around 4.6 and will protonate (become ionic and soluble) at pH 2–3.[1] However, in this molecule, the nitrile (–CN) group at position 1 is a strong electron-withdrawing group (EWG).[1] It delocalizes the lone pair of electrons on the amine, dropping the pKa to below 1.5.

-

Result: At pH 2, 3, or 4, the molecule remains neutral and hydrophobic.

The Solution: Stop using pH as your primary solubilizer. You would need a pH < 0 (concentrated acid) to protonate it, which is incompatible with biological assays.

-

Action: Switch to Co-solvency or Complexation (see Scenario B).

Scenario B: "My DMSO stock crashes out when I add it to cell media."

The Cause: This is "Kinetic Instability." When you dilute DMSO into water, the solvent power drops exponentially. The hydrophobic benzonitrile cores instantly aggregate to hide from water molecules. This often happens invisibly at first (micro-aggregates) leading to false-negative biological data.[1]

The Protocol (The "Step-Down" Method): Do not inject DMSO directly into bulk media. Use an intermediate co-solvent step.[2]

-

Prepare Stock: Dissolve compound in 100% DMSO at 200x the final concentration (e.g., 10 mM).

-

Prepare Intermediate: Mix the DMSO stock 1:1 with PEG-400 (Polyethylene Glycol 400).

-

Why? PEG-400 acts as a bridge.[1] It is miscible with both DMSO and water, reducing the "shock" of the transition.

-

-

Final Dilution: Slowly add the (DMSO/PEG) mix to your media/buffer with rapid vortexing.

-

Target: Final DMSO concentration < 0.5%.

-

Scenario C: "I need a high dose for animal studies (IP/PO)."

The Cause: Simple DMSO/Water mixtures are toxic at high volumes. You need a stable carrier system.

The Protocol (Cyclodextrin Encapsulation): Cyclodextrins (CDs) are donut-shaped molecules that hide the hydrophobic benzonitrile ring inside their cavity while presenting a hydrophilic face to the water.[1]

Recipe:

-

Vehicle: 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.[1]

-

Method:

-

Validation: Centrifuge at 10,000 rpm for 5 mins. If no pellet forms, the formulation is stable.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of DMSO for my stock solution? A: Not recommended. While the compound has some solubility in ethanol, ethanol evaporates rapidly, leading to concentration changes in your stock over time. Furthermore, ethanol has a lower dielectric constant than DMSO, meaning it is less effective at disrupting the strong crystal lattice of this specific benzonitrile derivative.

Q: The solution turned yellow/brown after 24 hours. Is it degraded? A: Likely, yes. Aniline derivatives are prone to oxidation , especially in solution and when exposed to light.

-

Fix: Store DMSO stocks at -20°C. For aqueous experiments lasting >12 hours, add an antioxidant like Ascorbic Acid (0.1%) or Sodium Metabisulfite to the buffer.[1]

Q: Why does the compound stick to my plastic tips? A: The hydrophobic nature of the benzonitrile ring causes high adsorption to polypropylene (standard pipette tips).

-

Fix: Use Low-Retention tips or pre-wet the tip with the solvent before drawing the specific volume.[1]

Part 5: Data Summary Table

| Solvent System | Solubility Rating | Stability | Recommended Use |

| Water (pH 7) | Insoluble (< 10 µg/mL) | High | None |

| 0.1 M HCl | Poor (Partial protonation) | Moderate | Not Recommended |

| DMSO | Excellent (> 50 mg/mL) | High (if dark) | Stock Solutions |

| Ethanol | Moderate | Low (Evaporation) | Cleaning/Synthesis |

| 20% HP-β-CD | Good (~ 2-5 mg/mL) | High | In Vivo / Animal |

| DMSO + PEG400 | Good (Kinetic) | Moderate | Cell Culture (Acute) |

References

- Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.

-

Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability."[1][2] Journal of Pharmacological and Toxicological Methods.

-

Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.

-

Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[3] Advanced Drug Delivery Reviews. (Explains the pKa limitations for weak bases).

Sources

minimizing hydrolysis of the nitrile group in 2-Amino-4-(2-hydroxyethoxy)benzonitrile

A Guide to Minimizing Nitrile Group Hydrolysis for Researchers, Scientists, and Drug Development Professionals.

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers in minimizing the hydrolysis of the nitrile group in 2-Amino-4-(2-hydroxyethoxy)benzonitrile during experimental procedures. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure the integrity of your research.

Understanding the Challenge: The Susceptibility of the Nitrile Group to Hydrolysis

The nitrile group (-C≡N) in 2-Amino-4-(2-hydroxyethoxy)benzonitrile is a versatile functional group, but it is susceptible to hydrolysis, which can lead to the formation of an amide intermediate and ultimately the corresponding carboxylic acid.[1][2] This unwanted side reaction can significantly impact reaction yields and the purity of the final product. The rate of hydrolysis is influenced by several factors, including pH, temperature, and the presence of catalysts.[1][3]

The presence of the electron-donating amino group and the potentially reactive hydroxyethoxy group on the benzonitrile ring introduces specific challenges and considerations for maintaining the stability of the nitrile functionality.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is the nitrile group of 2-Amino-4-(2-hydroxyethoxy)benzonitrile most susceptible to hydrolysis?

A1: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, particularly with heating.[1] In acidic solutions, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon and makes it more vulnerable to nucleophilic attack by water.[2][4] Under basic conditions, the strongly nucleophilic hydroxide ion can directly attack the nitrile carbon.[4]

Q2: How do the amino and hydroxyethoxy substituents affect the rate of nitrile hydrolysis?

A2: The electron-donating amino group can influence the rate of hydrolysis depending on the reaction conditions. In moderately acidic solutions, electron-donating groups can increase the rate of hydrolysis by facilitating the initial protonation of the nitrile nitrogen.[5] Conversely, in strongly acidic media where the rate-determining step is the nucleophilic attack, electron-donating groups can slow down the reaction.

The hydroxyethoxy group introduces the possibility of intramolecular catalysis, where the hydroxyl group could act as an internal nucleophile or participate in acid/base catalysis, potentially accelerating hydrolysis under certain conditions.

Q3: Can I predict the optimal pH range to maintain the stability of 2-Amino-4-(2-hydroxyethoxy)benzonitrile?

Q4: Are there any specific solvents that can help minimize hydrolysis?

A4: While the choice of solvent is highly dependent on the specific reaction, using aprotic solvents and minimizing the presence of water is a general strategy to reduce hydrolysis. If an aqueous system is necessary, it is critical to control the pH and temperature. For stock solutions, polar aprotic solvents like DMSO and DMF are often used for compounds with limited solubility.[6]

Troubleshooting Guide: Minimizing Nitrile Hydrolysis

This section provides a structured approach to troubleshooting and preventing unwanted hydrolysis of the nitrile group in 2-Amino-4-(2-hydroxyethoxy)benzonitrile.

Issue 1: Significant formation of amide or carboxylic acid byproduct detected.

| Potential Cause | Troubleshooting Steps & Rationale |

| Inappropriate pH | 1. pH Monitoring and Control: Continuously monitor the pH of your reaction mixture. 2. Buffer Selection: Employ a suitable buffer system to maintain a stable pH, preferably in the neutral range (pH 6-8). Phosphate or bicarbonate buffers are common choices, but their compatibility with your reaction should be verified.[7][8][9] |

| Elevated Temperature | 1. Lower Reaction Temperature: If the reaction kinetics allow, perform the experiment at a lower temperature. The rate of hydrolysis generally increases with temperature. 2. Minimize Reaction Time: Reduce the overall reaction time to limit the exposure of the nitrile group to hydrolytic conditions. |

| Presence of Strong Acids or Bases | 1. Use of Milder Reagents: If possible, substitute strong acids or bases with milder alternatives that are still effective for your desired transformation. 2. Stoichiometric Control: Carefully control the stoichiometry of any acidic or basic reagents to avoid excess that could promote hydrolysis. |

| Intramolecular Catalysis | 1. Protecting Groups: Consider protecting the hydroxyl group of the hydroxyethoxy substituent to prevent its participation in intramolecular catalysis. Common protecting groups for hydroxyls include silyl ethers (e.g., TBDMS) or benzyl ethers.[10][11] The choice of protecting group will depend on its stability under your reaction conditions and the ease of deprotection. |

Issue 2: Difficulty in achieving desired reaction without initiating nitrile hydrolysis.

| Potential Cause | Troubleshooting Steps & Rationale |

| Reactive Functional Groups | 1. Orthogonal Protecting Group Strategy: If your desired reaction targets the amino or hydroxyl group, a protecting group strategy is highly recommended. The use of orthogonal protecting groups allows for the selective deprotection of one group without affecting the other or the nitrile.[12] For example, an Fmoc group on the amine (base-labile) and a t-butyl ether on the hydroxyl (acid-labile) could be employed.[11] |

| Incompatible Reaction Conditions | 1. Anhydrous Conditions: If your reaction chemistry allows, perform the experiment under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon). This will minimize the availability of water for hydrolysis. 2. Alternative Catalysts: Explore alternative, non-hydrolytic catalysts for your desired transformation. For example, certain enzyme-catalyzed reactions can proceed under mild, neutral pH conditions.[13] |

Experimental Protocols

Protocol 1: General Procedure for a Reaction Requiring pH Control

-

Buffer Preparation: Prepare a suitable buffer solution (e.g., 0.1 M phosphate buffer, pH 7.0) using high-purity water.

-

Reactant Preparation: Dissolve 2-Amino-4-(2-hydroxyethoxy)benzonitrile in a minimal amount of a compatible organic co-solvent (e.g., DMSO, THF) if it has low aqueous solubility.

-

Reaction Setup: In a reaction vessel, combine the buffer solution and any other aqueous reagents.

-

Addition of Substrate: Slowly add the solution of 2-Amino-4-(2-hydroxyethoxy)benzonitrile to the buffered reaction mixture with stirring.

-

pH Monitoring: Monitor the pH of the reaction mixture throughout the process and adjust as necessary with dilute acid or base.

-

Temperature Control: Maintain the desired reaction temperature using a water bath or other temperature-controlled apparatus.

-

Work-up: Upon completion, proceed with the work-up procedure, being mindful that pH changes during extraction or purification can also induce hydrolysis.

Protocol 2: Monitoring Nitrile Hydrolysis by HPLC

A High-Performance Liquid Chromatography (HPLC) method can be developed to monitor the progress of your reaction and quantify the amount of starting material, amide intermediate, and carboxylic acid byproduct.

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: Monitor the elution profile at a wavelength where all components have significant absorbance (e.g., determined by UV-Vis spectroscopy).

-

Quantification: Use certified reference standards of the starting material, amide, and carboxylic acid to create calibration curves for accurate quantification.

Visualizing the Hydrolysis Pathway and Mitigation Strategies

Caption: Hydrolysis pathway of 2-Amino-4-(2-hydroxyethoxy)benzonitrile and key mitigation strategies.

Caption: A decision-making workflow for troubleshooting nitrile hydrolysis.

References

-

Abbas, K. A. (n.d.). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) C. Retrieved from [Link]

-

Masunaga, S., Wolfe, N. L., & Hayase, K. (1995). Hydrolysis of para-substituted benzonitriles in water. Environmental Toxicology and Chemistry, 14(9), 1457-1463. [Link]

- Google Patents. (1936). Amino-alkoxy-benzamides and process of preparing the same. US2044016A.

-

Pasto, D. J., & Serve, M. P. (1965). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-5. [Link]

-

The Royal Society of Chemistry. (2021, October 6). Intramolecular Attack on Coordinated Nitriles: Metallacycle Intermediates in Catalytic Hydration and Beyond. Dalton Transactions. [Link]

-

ResearchGate. (n.d.). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0 ± 0.1) °C. Retrieved from [Link]

- Kocienski, P. J. (1998). Protecting groups. Georg Thieme Verlag.

-

LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

-

Spanu, P., & Pulici, M. (2007). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. The Journal of organic chemistry, 72(23), 8673–8676. [Link]

-